5-Bromobenzo[d]thiazol-2(3H)-one
CAS No.: 199475-45-1
Cat. No.: VC21284370
Molecular Formula: C7H4BrNOS
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromobenzo[d]thiazol-2(3H)-one - 199475-45-1](/images/no_structure.jpg)
Specification
CAS No. | 199475-45-1 |
---|---|
Molecular Formula | C7H4BrNOS |
Molecular Weight | 230.08 g/mol |
IUPAC Name | 5-bromo-3H-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
Standard InChI Key | BNWQDLHPYANRAV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)NC(=O)S2 |
Canonical SMILES | C1=CC2=C(C=C1Br)NC(=O)S2 |
Introduction
Chemical Structure and Properties
Structural Information
5-Bromobenzo[d]thiazol-2(3H)-one, also known as 5-bromo-3H-1,3-benzothiazol-2-one, is characterized by the molecular formula C7H4BrNOS . Its structure can be represented using various chemical notations:
The compound features a thiazole ring fused with a benzene ring, forming the benzothiazole scaffold. The bromine atom at position 5 and the carbonyl group at position 2 are distinctive structural elements that influence its chemical reactivity and biological properties.
Physical and Analytical Properties
Mass spectrometry data provides valuable information for compound identification and analysis. The predicted collision cross section (CCS) values for various adducts of 5-Bromobenzo[d]thiazol-2(3H)-one are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 229.92698 | 129.3 |
[M+Na]+ | 251.90892 | 133.9 |
[M+NH4]+ | 246.95352 | 135.3 |
[M+K]+ | 267.88286 | 133.6 |
[M-H]- | 227.91242 | 129.9 |
[M+Na-2H]- | 249.89437 | 133.2 |
[M]+ | 228.91915 | 129.4 |
[M]- | 228.92025 | 129.4 |
These values are essential for identifying and characterizing the compound using ion mobility-mass spectrometry techniques .
Synthesis Approaches
Thiazole Ring Formation Methods
Castagnolo et al. reported the synthesis of 2-aminothiazoles via a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation, yielding the desired products in short reaction times .
Narender et al. described a synthetic route involving α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea to produce 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates .
De Andrade et al. developed a one-pot protocol using β-keto esters and tribromoisocyanuric acid via α-monohalogenation in aqueous medium, with subsequent reaction with thiourea and DABCO .
Fu et al. reported a one-pot three-component cascade cyclization involving enaminones, cyanamide, and elemental sulfur to synthesize 2-amino-5-acylthiazoles .
These methodologies provide a foundation for understanding potential synthetic approaches to 5-Bromobenzo[d]thiazol-2(3H)-one, although specific conditions would need to be optimized to incorporate the bromine substituent at the 5-position.
Related Compounds
Structurally Similar Derivatives
Several compounds structurally related to 5-Bromobenzo[d]thiazol-2(3H)-one have been reported in the scientific literature:
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6-bromo-3-((1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one
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6-bromo-3-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one
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6-bromo-3-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one
These compounds differ primarily in the position of the bromine substituent (position 6 instead of 5) and the addition of triazole-containing substituents at the nitrogen of the thiazolone ring.
Halogenated Analogs
5-Fluoro-6-bromobenzo[d]thiazol-2(3H)-one (CAS No. 2036084-02-1) represents another related compound, featuring both fluorine and bromine substituents at positions 5 and 6, respectively . This compound has the following properties:
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Molecular Formula: C7H3BrFNOS
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Molecular Weight: 248.07 g/mol
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Predicted Density: 1.894±0.06 g/cm³
The presence of multiple halogen substituents introduces additional electronic effects that may influence the compound's reactivity and biological properties.
Research Applications
Antimicrobial Properties
Benzothiazole-triazole hybrids structurally related to 5-Bromobenzo[d]thiazol-2(3H)-one have been evaluated for their antibacterial activities. Research has shown that many of these compounds exhibit good to moderate antibacterial activity compared with positive control drugs .
For instance, compounds such as 6-bromo-3-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one have been synthesized and characterized using spectroscopic techniques, including IR, NMR, and mass spectrometry . These detailed characterizations provide valuable insights into the structural features that may influence the biological activities of brominated benzothiazole derivatives.
Medicinal Chemistry Applications
The benzothiazole scaffold serves as a versatile building block in medicinal chemistry. Researchers have utilized this core structure to design multi-target ligands (MTDLs) for complex medical conditions, such as neurodegenerative diseases complicated by depression .
The ability to functionalize the benzothiazole ring at various positions makes it an attractive starting point for developing compounds with specific biological activities. The bromine substituent at position 5 in 5-Bromobenzo[d]thiazol-2(3H)-one provides an opportunity for further structural modifications through various synthetic transformations.
Future Research Directions
Structure Optimization
The development of functionalized derivatives of 5-Bromobenzo[d]thiazol-2(3H)-one could lead to compounds with enhanced biological activities. Strategic modifications at various positions of the benzothiazole ring, coupled with structure-activity relationship studies, would facilitate the rational design of optimized compounds for specific applications.
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